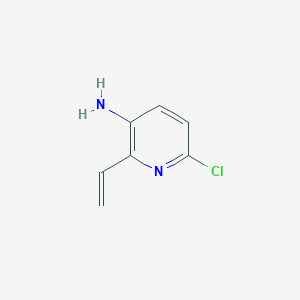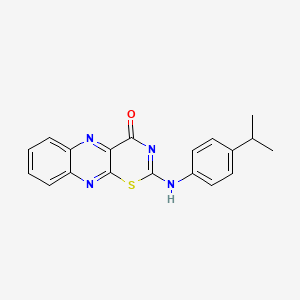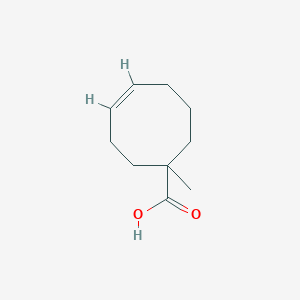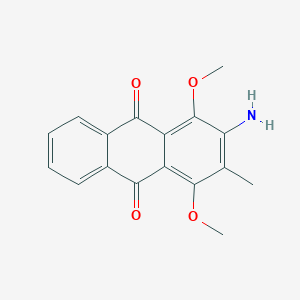
9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C17H15NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound is characterized by the presence of amino and methoxy groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, which are subjected to various functionalization reactions.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions using reagents such as ammonia or amines.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Oxidation: The anthracene core is oxidized to form the anthraquinone structure, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.
Scientific Research Applications
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylanthraquinone: Similar in structure but lacks the amino and methoxy groups.
1,4-dimethoxyanthraquinone: Similar but without the amino group.
3-methylanthraquinone: Similar but lacks the amino and methoxy groups.
Uniqueness
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
499106-08-0 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-8-13(18)17(22-3)12-11(16(8)21-2)14(19)9-6-4-5-7-10(9)15(12)20/h4-7H,18H2,1-3H3 |
InChI Key |
PEPUAGAPIXCCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


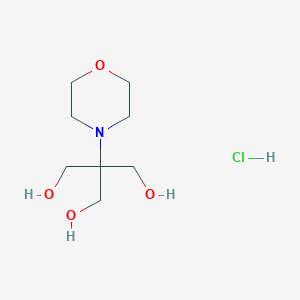
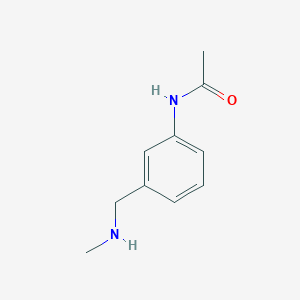
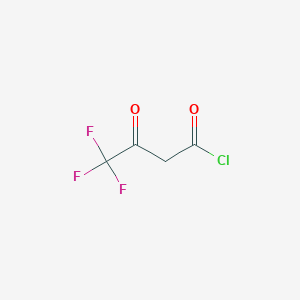
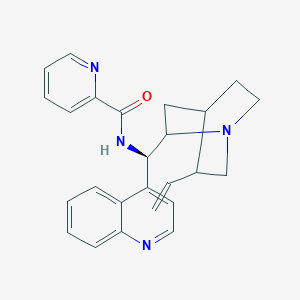
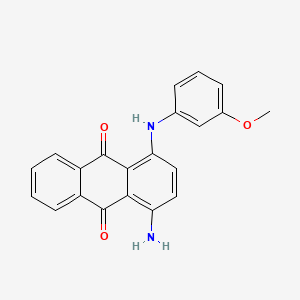
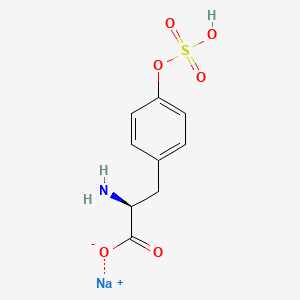


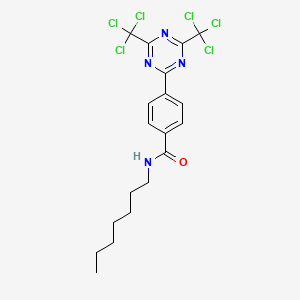
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
